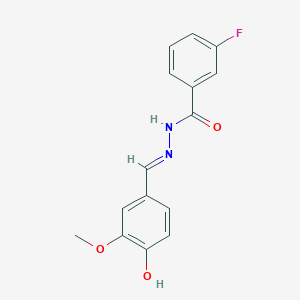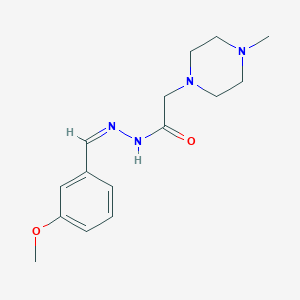![molecular formula C22H24N4OS B6114102 4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6114102.png)
4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, commonly referred to as BCT, is a novel compound that has been synthesized and studied for its potential pharmacological applications. BCT is a triazole derivative that has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
作用机制
The exact mechanism of action of BCT is not fully understood, but it is believed to involve the inhibition of tubulin polymerization and disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, migration, and intracellular transport. BCT has been found to bind to the colchicine-binding site on tubulin and prevent the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCT has been found to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and anticancer properties. In addition, BCT has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans and Aspergillus niger. BCT has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
BCT has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and broad-spectrum activity against various microorganisms and cancer cells. However, BCT also has some limitations, including its poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.
未来方向
There are several potential future directions for BCT research, including:
1. Optimization of the synthesis method to improve the yield and purity of BCT.
2. Evaluation of the pharmacokinetics and pharmacodynamics of BCT in animal models to determine its efficacy and toxicity in vivo.
3. Investigation of the potential synergistic effects of BCT with other anticancer agents or antibiotics.
4. Identification of the molecular targets and signaling pathways involved in the anticancer and antimicrobial activities of BCT.
5. Development of novel formulations or delivery systems to improve the solubility and bioavailability of BCT.
6. Exploration of the potential applications of BCT in other fields, such as agriculture and environmental science.
Conclusion:
BCT is a novel compound that has been synthesized and studied for its potential pharmacological applications, particularly as an anticancer and antimicrobial agent. BCT exhibits various biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. However, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of BCT.
合成方法
BCT can be synthesized by a one-pot reaction of 3-(benzyloxy)benzaldehyde, cyclohexylamine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting solid product is filtered and washed with water and ethanol. The structure of BCT can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
BCT has been studied for its potential pharmacological applications, particularly as an anticancer agent. In vitro studies have shown that BCT exhibits cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BCT has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. In addition, BCT has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
属性
IUPAC Name |
3-cyclohexyl-4-[(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c28-22-25-24-21(19-11-5-2-6-12-19)26(22)23-15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYCDEASUJQTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)

![4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)

![1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B6114078.png)

![2-[(2-chloro-4,5-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6114089.png)
![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6114110.png)
![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)